molecular formula C29H25NO6 B11127826 Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate

Cat. No.: B11127826
M. Wt: 483.5 g/mol
InChI Key: PKVPDLCOZFTHOI-UHFFFAOYSA-N
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Description

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with a unique structure that combines elements of chromene, pyrrole, and benzoate

Properties

Molecular Formula

C29H25NO6

Molecular Weight

483.5 g/mol

IUPAC Name

methyl 4-[2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-1-yl]benzoate

InChI

InChI=1S/C29H25NO6/c1-17-4-13-23-22(16-17)26(31)24-25(19-7-9-20(10-8-19)29(33)35-3)30(28(32)27(24)36-23)15-14-18-5-11-21(34-2)12-6-18/h4-13,16,25H,14-15H2,1-3H3

InChI Key

PKVPDLCOZFTHOI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCC4=CC=C(C=C4)OC)C5=CC=C(C=C5)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate typically involves multiple steps, including the formation of the chromene and pyrrole rings, followed by their fusion and subsequent esterification. Common reagents used in these reactions include sodium borohydride for reduction, and various catalysts such as palladium on carbon for hydrogenation reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for hydrogenation steps and continuous flow reactors for esterification processes. The choice of solvents and purification methods, such as recrystallization and chromatography, are crucial for obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert ketone groups to alcohols.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the aromatic rings, using reagents like bromine or nitric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Bromine in acetic acid for bromination, nitric acid for nitration.

Major Products

The major products formed from these reactions include substituted derivatives of the original compound, such as brominated or nitrated analogs, as well as reduced forms with alcohol groups replacing ketones.

Scientific Research Applications

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Explored as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting or modulating their activity. Pathways involved may include signal transduction cascades, leading to altered cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-1-yl}benzoate lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Biological Activity

Methyl 4-{2-[2-(4-methoxyphenyl)ethyl]-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl}benzoate is a complex organic compound with potential biological activities. This article delves into its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by a chromeno-pyrrole core and methoxyphenyl substituents. Its molecular formula is C25H28N2O5C_{25}H_{28}N_2O_5, and it has a molecular weight of 432.50 g/mol. The structural complexity suggests potential interactions with various biological targets.

Antioxidant Activity

Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of methoxy groups is known to enhance the electron-donating ability of phenolic compounds, which may contribute to scavenging free radicals and preventing oxidative stress .

Anti-inflammatory Effects

This compound has shown promise in modulating inflammatory pathways. Studies suggest that derivatives of this class can inhibit pro-inflammatory cytokines and enzymes such as COX-2 and iNOS, which are crucial in the inflammatory response .

Anticancer Potential

Preliminary studies have indicated that related compounds may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways like MAPK and PI3K/Akt .

Neuroprotective Effects

The compound's potential neuroprotective effects have been explored in models of neurodegenerative diseases. It may help in reducing neuronal damage by mitigating oxidative stress and inflammation in the central nervous system .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Formation of the Chromeno-Pyrrole Core : This step often utilizes cyclization reactions involving appropriate precursors.
  • Substitution Reactions : Introducing methoxyphenyl and ethyl groups through electrophilic aromatic substitution or nucleophilic attacks.
  • Final Esterification : Converting the carboxylic acid derivative to the methyl ester form using methylating agents like diazomethane or methyl iodide.

Study 1: Antioxidant Evaluation

In a study assessing the antioxidant activity of structurally similar compounds, it was found that they significantly reduced lipid peroxidation in vitro. The IC50 values were comparable to established antioxidants like ascorbic acid .

Study 2: Anti-inflammatory Mechanism

A recent investigation demonstrated that a derivative of this compound inhibited TNF-alpha-induced NF-kB activation in human macrophages. This suggests a potential mechanism for its anti-inflammatory properties .

Study 3: Cytotoxicity Assessment

An evaluation of cytotoxic effects on breast cancer cell lines revealed that compounds related to this compound induced significant apoptosis at micromolar concentrations .

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